

A Comparative Analysis of Doxpicomine and Other Mu-Opioid Receptor Agonists

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Compound of Interest

Compound Name: *Doxpicomine*

Cat. No.: *B1513011*

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This guide provides a comparative overview of **doxpicomine** and other prominent mu-opioid receptor agonists, including morphine, fentanyl, buprenorphine, and methadone. The objective is to present a detailed comparison of their performance based on available experimental data, focusing on receptor binding affinity, functional efficacy, and in vivo analgesic effects.

Quantitative Data Summary

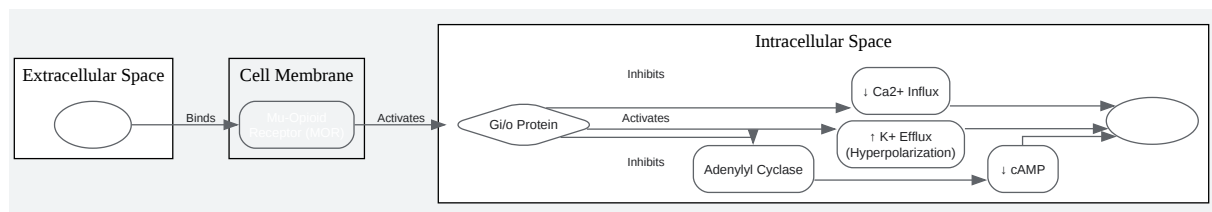
The following table summarizes the in vitro binding affinity (K_i) and functional efficacy (EC_{50} and E_{max}) of the selected mu-opioid receptor agonists. It is important to note that despite a thorough literature search, specific in vitro quantitative data for **doxpicomine**'s binding affinity and efficacy at the mu-opioid receptor were not available. However, in vivo studies have established a relative analgesic potency.

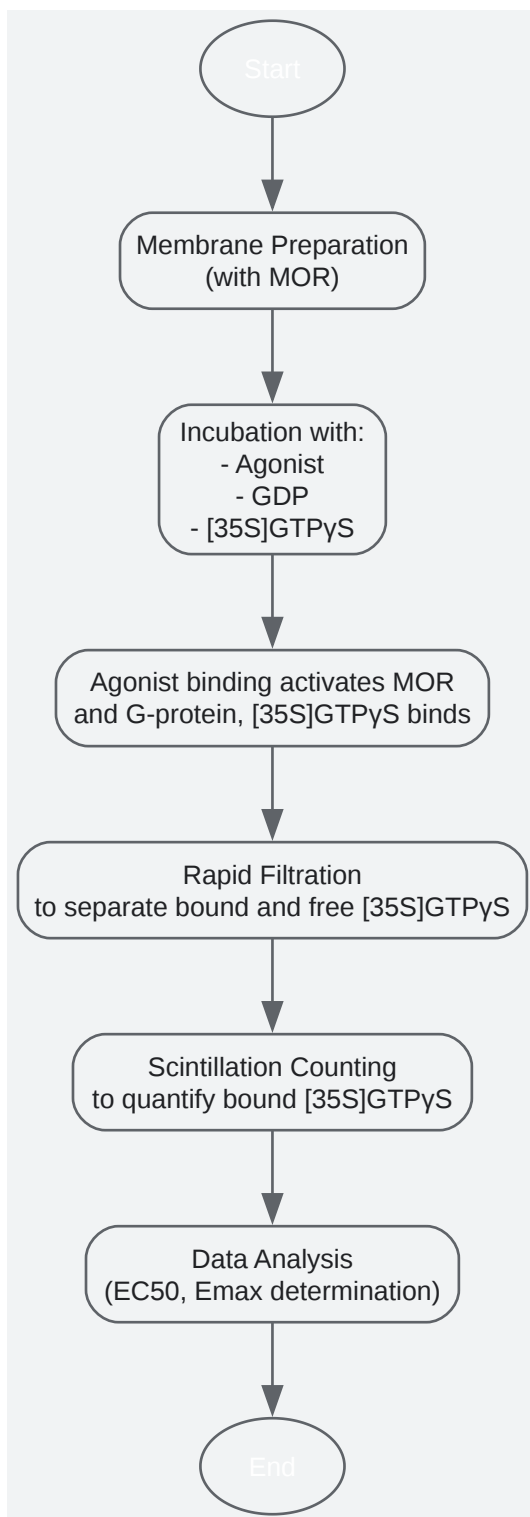
Compound	Receptor Binding Affinity (K _i , nM)	Functional Efficacy (GTPγS Assay)	In Vivo Analgesic Potency
Mu-Opioid Receptor	EC50 (nM)	Emax (% of DAMGO)	
Doxpicomine	Data not available	Data not available	Data not available
Morphine	1.17 - 4.37[1][2]	17 - 346.63[2][3]	42.51%[2]
Fentanyl	1.35	1.7 - 326.6	~108%
Buprenorphine	0.2	0.02 - 0.2	Partial Agonist
Methadone	1.7 - 5.73	67.7 - 837.5	Full Agonist

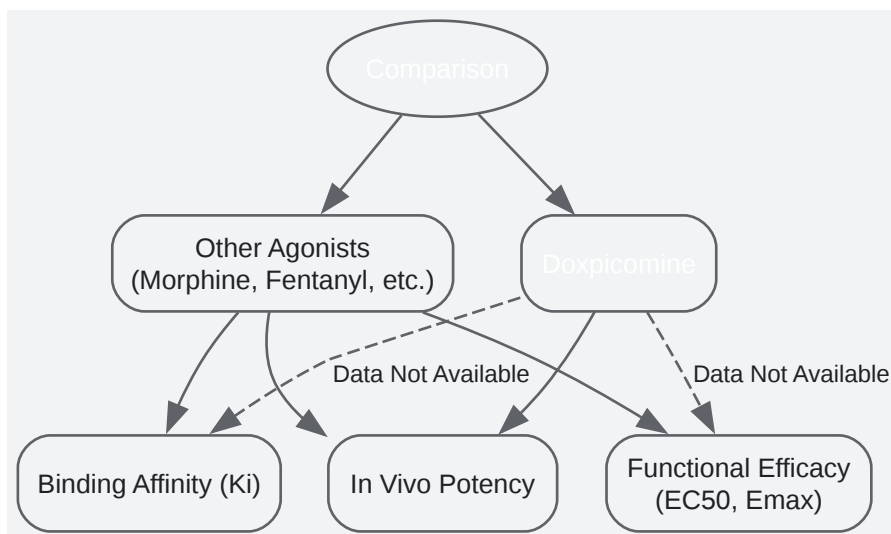
Note: The reported values for K_i, EC50, and Emax can vary between studies due to different experimental conditions, tissue sources, and assay methodologies.

Signaling Pathway and Experimental Visualizations

To elucidate the mechanisms of action and experimental procedures discussed, the following diagrams are provided.







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